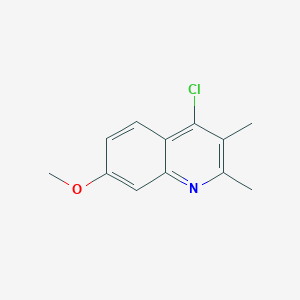![molecular formula C8H4ClF3N2 B11881245 5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1256809-31-0](/img/structure/B11881245.png)
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The compound is characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5-chloro-2,3,6-trifluoropyridine, a series of reactions involving vinylstannane and monothioacetic acids can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process may involve the use of specialized equipment to maintain reaction conditions such as temperature, pressure, and pH. The choice of solvents and catalysts is crucial to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the synthesis of crop-protection products.
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Known for its use in various organic synthesis reactions.
Uniqueness
5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and industrial applications.
Propiedades
Número CAS |
1256809-31-0 |
|---|---|
Fórmula molecular |
C8H4ClF3N2 |
Peso molecular |
220.58 g/mol |
Nombre IUPAC |
5-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-1-5-6(8(10,11)12)3-14-7(5)13-2-4/h1-3H,(H,13,14) |
Clave InChI |
FMRPWBQJBVTFLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=CN2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)









![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
